[3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl phenyl ether
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Overview
Description
[3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl phenyl ether: is a complex organic compound with a unique structure that combines multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl phenyl ether typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the pyrazole ring, followed by the construction of the triazolo-thiadiazole moiety, and finally, the etherification with phenyl ether. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
[3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl phenyl ether can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxyl or carbonyl derivatives, while substitution reactions could introduce different functional groups onto the phenyl ether moiety .
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .
Biology
In biological research, this compound could be explored for its potential as a bioactive molecule.
Medicine
In medicine, [3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl phenyl ether could be investigated for its therapeutic properties. It might exhibit activity against certain diseases or conditions, making it a candidate for further pharmacological studies .
Industry
In industry, this compound could be used in the development of new materials with specific properties. Its unique structure might impart desirable characteristics such as thermal stability, chemical resistance, or electronic properties .
Mechanism of Action
The mechanism of action of [3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl phenyl ether involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions would need to be elucidated through detailed biochemical and pharmacological studies .
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: This compound is used as a precursor in the synthesis of high-performance polymers.
Perfluorooctanoic acid (PFOA): Known for its use in industrial applications and its environmental impact.
Uniqueness
What sets [3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl phenyl ether apart is its combination of multiple heterocyclic rings, which can confer unique chemical and biological properties. This structural complexity allows for diverse applications and interactions that might not be possible with simpler compounds .
Properties
Molecular Formula |
C17H18N6OS |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
3-[5-(2-methylpropyl)-1H-pyrazol-3-yl]-6-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H18N6OS/c1-11(2)8-12-9-14(19-18-12)16-20-21-17-23(16)22-15(25-17)10-24-13-6-4-3-5-7-13/h3-7,9,11H,8,10H2,1-2H3,(H,18,19) |
InChI Key |
ZMDYIOAPWSLFLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC(=NN1)C2=NN=C3N2N=C(S3)COC4=CC=CC=C4 |
Origin of Product |
United States |
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